molecular formula C16H13BrO3 B13044914 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran

3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran

Cat. No.: B13044914
M. Wt: 333.18 g/mol
InChI Key: JENSIBCYTSRFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran is a synthetic benzofuran derivative intended for research use in early-stage drug discovery. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . Benzofuran derivatives have demonstrated significant potential in anticancer research, showing mechanisms of action that include the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancers such as non-small-cell lung cancer (NSCLC) . Some related compounds also act as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in proliferating cancer cells . The specific bromo- and methoxy- substitutions on the benzofuran core are common structural features investigated for their ability to enhance biological activity and selectivity . This compound is presented as a valuable chemical tool for researchers exploring new therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

3-bromo-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran

InChI

InChI=1S/C16H13BrO3/c1-18-11-5-3-10(4-6-11)16-15(17)13-9-12(19-2)7-8-14(13)20-16/h3-9H,1-2H3

InChI Key

JENSIBCYTSRFLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)Br

Origin of Product

United States

Preparation Methods

Bromination of Methoxybenzofuran Precursors

  • Bromination is performed using bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4), often under nitrogen atmosphere to prevent side reactions.
  • Temperature control is critical; reactions are generally conducted at 0 °C to room temperature to achieve selective bromination at the 3-position of the benzofuran ring.

Example:

  • A methoxy-substituted benzofuran derivative is dissolved in anhydrous CH2Cl2.
  • A solution of bromine in CH2Cl2 is added dropwise at 0 °C.
  • After completion, the reaction is quenched with sodium thiosulfate solution to remove excess bromine.
  • The organic layer is washed, dried, and the crude product purified by flash chromatography to yield the 3-bromo derivative with yields typically around 60-70%.

Formation of the Benzofuran Core

  • Intramolecular cyclization is achieved by condensation of substituted hydroxybenzaldehydes with α-bromoacetophenones or related ketones.
  • The base-mediated cyclization is often performed using potassium carbonate in refluxing acetone or ethanol.
  • This step forms the benzofuran skeleton with appropriate substitution patterns.

Example:

  • 2-Bromo-3-(tert-butyldimethylsilyloxy)-6-hydroxybenzaldehyde condenses with α-bromo substituted acetophenones.
  • Potassium carbonate in refluxing acetone promotes cyclization.
  • Subsequent protection of phenolic groups (e.g., as TBDMS ethers) facilitates later cross-coupling reactions.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature Yield (%) Notes
Bromination Br2 or NBS, dropwise addition CH2Cl2, CCl4 0 °C to RT 60-70 Quench with Na2S2O3, purification by flash chromatography
Cyclization (benzofuran core) Potassium carbonate, reflux Acetone, ethanol Reflux (~56-78 °C) 70-85 Intramolecular cyclization step
Suzuki Cross-coupling Pd catalyst, 4-methoxyphenylboronic acid, base Toluene, ethanol-water Reflux (~80-100 °C) 65-80 Pd(PPh3)4 or similar catalyst

Research Findings and Optimization Notes

  • Yield Optimization: Bromination yields can vary depending on the solvent and temperature control; slow addition of bromine and low temperature favor selective monobromination at position 3.
  • Purity Considerations: Isolation of intermediates as crystalline solids and recrystallization from mixed solvents (e.g., ethyl acetate-ethanol) improve purity and yield of the final benzofuran product.
  • Reaction Atmosphere: Inert atmosphere (nitrogen or argon) during bromination and cross-coupling steps prevents oxidative side reactions.
  • Catalyst Loadings: Palladium catalyst loading and base choice significantly affect the Suzuki coupling efficiency; triethylamine or potassium carbonate are preferred bases.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

The benzofuran scaffold, to which 3-bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran belongs, has been extensively studied for its antimicrobial properties. Several studies highlight the compound's potential against various pathogens.

  • Synthesis and Evaluation : A series of benzofuran derivatives, including those similar to 3-bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran, have been synthesized and evaluated for their antimicrobial activity. For instance, compounds with substitutions at the C-6 and C-3 positions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL .
  • Case Study : One study synthesized a derivative with a methoxy group at the C-4 position of the phenyl ring, which showed excellent activity against Mycobacterium tuberculosis with an MIC of 3.12 μg/mL. This suggests that similar substitutions in 3-bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran could enhance its antimicrobial efficacy .

Enzyme Inhibition

Another promising application of 3-bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran is its potential as an inhibitor of monoamine oxidase (MAO), an important enzyme involved in the metabolism of neurotransmitters.

  • MAO Inhibition Studies : Research has shown that benzofuran derivatives can selectively inhibit MAO-A and MAO-B enzymes. Specifically, derivatives with bromine substitutions have been evaluated for their inhibitory activities. Compounds similar to 3-bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran demonstrated significant MAO-B selectivity with IC50 values in the low nanomolar range .
  • Mechanism Insights : Molecular docking studies indicate that the presence of specific substituents, such as bromine or methoxy groups, can influence binding affinity and selectivity towards MAO isoforms. The positioning of these groups is crucial for maintaining the compound's bioactivity .

Summary of Findings

The following table summarizes key findings related to the applications of 3-bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran:

Application Activity MIC/IC50 Values References
AntimicrobialActive against E. coli, S. aureusMIC: 0.78 - 6.25 μg/mL
AntitubercularEffective against M. tuberculosisMIC: 3.12 μg/mL
MAO InhibitionSelective for MAO-BIC50: Low nanomolar range

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran with structurally or functionally related benzofuran derivatives:

Compound Substituents Biological Activity Key Findings Reference
3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran Br (C3), OMe (C5), 4-OMe-Ph (C2) Potential MAO-B inhibition, antimicrobial activity (inferred) Bromine at C3 may reduce MAO-B activity compared to nitro derivatives; methoxy groups enhance solubility .
5-Nitro-2-(4-methoxyphenyl)benzofuran NO₂ (C5), 4-OMe-Ph (C2) MAO-B inhibitor (IC₅₀ = 140 nM), reversible inhibition Nitro group at C5 enhances MAO-B selectivity; lacks bromine, which may improve activity .
5-Bromo-7-methoxy-benzofuran-2-carboxylic acid hydrazide derivatives Br (C5), OMe (C7), hydrazide-linked oxadiazole-thiones Antibacterial, antifungal Bromine at C5 combined with oxadiazole-thiones shows moderate activity against S. aureus and E. coli .
3-(4-Hydroxybenzoyl)-5-methyl-2-(4-methoxyphenyl)benzofuran OH (C4′), Me (C5), 4-OMe-Ph (C2) Antibacterial (MRSA, B. subtilis) Hydroxy and methoxy groups synergize for enhanced membrane penetration .
5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran Br (C5), F (C4′), methylsulfinyl (C3) Antifungal, antitumor (inferred from structural analogs) Sulfinyl group increases planarity and halogen bonding potential .

Structural and Functional Insights:

Substituent Position and Activity: Bromine at C3 (vs. C5 in other derivatives) may reduce MAO-B inhibitory efficacy, as bromine in non-optimal positions can sterically hinder enzyme binding . Methoxy groups at C5 and C4′ improve solubility and bioavailability compared to non-polar analogs (e.g., methyl or halogens) .

Crystallographic Data :

  • Derivatives with bromine at C5 (e.g., 5-bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran) exhibit planar benzofuran cores (mean deviation: 0.007–0.014 Å), facilitating π-π stacking with target proteins .
  • Dihedral angles between the benzofuran core and aryl substituents (e.g., 29.58° in 5-bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) influence conformational stability .

Biological Selectivity :

  • Nitro groups (e.g., 5-nitro-2-(4-methoxyphenyl)benzofuran) confer higher MAO-B selectivity than bromine due to stronger electron-withdrawing effects, which align with the enzyme’s active-site polarity .
  • Sulfinyl/sulfonyl groups (e.g., 3-(4-bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran) enhance antifungal activity by promoting hydrophobic interactions .

Antimicrobial Activity :

  • Compounds with oxadiazole-thione moieties (e.g., 5-bromo-7-methoxy-benzofuran derivatives) show broad-spectrum activity, likely due to thione-mediated disruption of microbial membranes .

Key Implications for Drug Design

  • Bromine Placement : Optimal at C5 for MAO-B inhibition or C3 for halogen-bond-driven targeting.
  • Methoxy vs. Hydroxy Groups : Methoxy improves metabolic stability, while hydroxy enhances antibacterial potency .
  • Hybrid Scaffolds : Combining benzofuran with oxadiazole or sulfonyl groups diversifies biological activity .

Biological Activity

3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Cytotoxicity

Numerous studies have evaluated the cytotoxic potential of benzofuran derivatives, including 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran. The cytotoxic effects are often assessed using various cancer cell lines. For instance, a study indicated that related benzofuran derivatives exhibited significant cytotoxicity against K562 leukemia cells with IC50 values as low as 5 μM, suggesting that structural modifications can enhance potency against cancer cells .

The mechanism by which 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran exerts its effects may involve the induction of apoptosis through reactive oxygen species (ROS) generation. Research has shown that compounds in this class can increase ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis . The activation of caspases and the release of cytochrome c from mitochondria have been observed in related studies, confirming the apoptotic pathway's involvement .

Antiproliferative Activity

A comparative study involving various benzofuran derivatives demonstrated that the presence of methoxy groups significantly influences antiproliferative activity. The IC50 values for compounds with similar structures were reported to range from nanomolar to micromolar levels across different cancer cell lines (Table 1). For example, CA-4 was shown to have IC50 values of 180 nM against HeLa cells and higher values against other lines, indicating varying sensitivity among cell types .

CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-2313100
CA-4A549370
3-Bromo-5-methoxy...K5625

MAO Inhibition

Another significant aspect of the biological activity of benzofurans is their role as monoamine oxidase (MAO) inhibitors. For instance, a derivative with a similar structure showed selective MAO-B inhibition with an IC50 value of 140 nM . This suggests that modifications in the benzofuran structure can lead to enhanced neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzofuran scaffold followed by coupling reactions. Key steps include:

  • Bromination : Electrophilic aromatic substitution at the 3-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
  • Suzuki-Miyaura Coupling : Introduction of the 4-methoxyphenyl group via palladium-catalyzed cross-coupling with 4-methoxyphenylboronic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure compound .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (bond length accuracy: ±0.001 Å) . ORTEP-III is employed for thermal ellipsoid visualization to confirm planarity of the benzofuran core .
  • Spectroscopy : 1^1H/13^13C NMR (δ 7.2–6.8 ppm for aromatic protons, δ 55–60 ppm for methoxy groups) and HRMS (exact mass: 362.0152) .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :

  • Flash Chromatography : Use gradients of ethyl acetate/hexane (10–40%) to separate brominated byproducts .
  • Recrystallization : Ethanol-water (3:1) yields >95% purity crystals, confirmed via HPLC (C18 column, 90% acetonitrile mobile phase) .

Q. How is initial pharmacological screening conducted?

  • Methodological Answer :

  • In Vitro Assays :
  • Antioxidant Activity : DPPH radical scavenging (IC50_{50} values compared to ascorbic acid) .
  • Cytotoxicity : MTT assay against HeLa and MCF-7 cell lines (dose range: 1–100 µM) .
  • Data Interpretation : Activity thresholds defined as IC50_{50} < 50 µM (high), 50–100 µM (moderate) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace bromine with chloro or fluoro groups to assess halogen effects on bioactivity .
  • Methoxy Position : Synthesize 5-hydroxy analogues to evaluate hydrogen bonding in antioxidant mechanisms .
  • Pharmacophore Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict binding to targets like COX-2 .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Assay Standardization : Normalize protocols (e.g., DPPH concentration, incubation time) to reduce variability .
  • Meta-Analysis : Compare IC50_{50} values from independent studies (e.g., Compound A in Table 1 vs. Target Compound) to identify outliers due to solvent effects (DMSO vs. ethanol) .
  • Table 1 : Comparative Pharmacological Activities of Benzofuran Analogues
CompoundAntioxidant (IC50_{50}, µM)Anti-inflammatory (COX-2 Inhibition %)
Target Compound28.4 ± 1.262 ± 3
5-Bromo analogue45.6 ± 2.158 ± 4
5-Methoxy analogue33.9 ± 1.871 ± 2
Data sourced from

Q. How to address crystallographic data discrepancies (e.g., twinning or disorder)?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Disordered Atoms : Apply PART instructions in SHELXL to refine occupancy ratios (e.g., bromine positional disorder resolved at 50:50 occupancy) .

Q. What experimental designs optimize substituent effects on bioactivity?

  • Methodological Answer :

  • Controlled Synthesis : Parallel synthesis of 10 derivatives with systematic substituent changes (e.g., 3-Bromo → 3-Iodo; 4-methoxy → 4-hydroxy) .
  • In Silico Screening : Molecular docking (AutoDock Vina) to prioritize synthesis of derivatives with predicted ΔG < -8 kcal/mol for target enzymes .

Q. How to assess stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC (heating rate: 10°C/min) to determine decomposition points (>200°C for methoxy-substituted derivatives) .
  • Photodegradation : UV-Vis monitoring (λ = 254 nm) in methanol/water to quantify half-life under light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.